A Technical Guide to the Physicochemical Properties and Analysis of {2-[(Pyrrolidin-1-yl)methyl]-1,3-thiazol-4-yl}methanol
A Technical Guide to the Physicochemical Properties and Analysis of {2-[(Pyrrolidin-1-yl)methyl]-1,3-thiazol-4-yl}methanol
Abstract: This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, characterization, and analytical methodologies for {2-[(Pyrrolidin-1-yl)methyl]-1,3-thiazol-4-yl}methanol. This molecule integrates the 1,3-thiazole ring, a privileged scaffold in medicinal chemistry, with a pyrrolidine moiety and a primary alcohol, suggesting a unique profile for drug discovery applications. While experimental data for this specific compound is limited, this guide synthesizes information from structurally related analogs and established chemical principles to provide a robust framework for researchers. We present predicted physicochemical parameters, a plausible synthetic route, detailed protocols for characterization and chromatographic analysis, and a discussion of its potential biological significance. This document is intended for researchers, chemists, and drug development professionals engaged in the exploration of novel heterocyclic compounds.
Introduction: The Thiazole Scaffold in Modern Drug Discovery
The 1,3-thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. It is a cornerstone of medicinal chemistry, found in a wide array of natural products (e.g., thiamine, vitamin B1) and synthetic pharmaceuticals.[1] The thiazole moiety's unique electronic properties, ability to participate in hydrogen bonding and other non-covalent interactions, and relative metabolic stability make it a "privileged scaffold."[2] Modifications at the C2, C4, and C5 positions allow for the fine-tuning of a compound's steric and electronic properties to optimize pharmacological activity.
The subject of this guide, {2-[(Pyrrolidin-1-yl)methyl]-1,3-thiazol-4-yl}methanol, is a multi-functionalized thiazole derivative. It combines:
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The thiazole core , known to impart a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer effects.[2][3]
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A pyrrolidine ring , a saturated heterocycle whose basic nitrogen atom can serve as a key pharmacophoric feature for receptor interaction and can improve aqueous solubility. The fusion of pyrrolidine and thiazole moieties has been explored for developing potent anticonvulsant agents.[4]
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A primary alcohol (-CH₂OH) at the C4 position, which provides a site for hydrogen bonding and can be a handle for further synthetic modification (e.g., esterification, etherification) to modulate prodrug potential or pharmacokinetic properties.
This guide aims to provide a detailed technical profile of this compound to facilitate its synthesis, analysis, and evaluation in research and development settings.
Chemical Identity and Structure
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IUPAC Name: {2-[(Pyrrolidin-1-yl)methyl]-1,3-thiazol-4-yl}methanol
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CAS Number: 82586-98-9[5]
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Molecular Formula: C₁₀H₁₆N₂OS
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Molecular Weight: 212.31 g/mol
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Chemical Structure:
(A visual representation of the molecule, showing the 1,3-thiazole ring substituted at the 2-position with a pyrrolidin-1-ylmethyl group and at the 4-position with a hydroxymethyl group.)
Physicochemical Properties
Direct experimental data for this specific molecule are not widely published. The following table summarizes calculated and predicted properties, which are critical for anticipating its behavior in biological and chemical systems. These predictions are based on computational models and data from structurally similar analogs.
| Property | Predicted/Calculated Value | Significance in Drug Discovery |
| Molecular Weight | 212.31 g/mol | Compliant with Lipinski's Rule of Five (<500 Da), suggesting potential for good oral bioavailability. |
| logP (Octanol/Water) | ~1.0 - 1.5 | Indicates balanced lipophilicity and hydrophilicity, favorable for cell membrane permeability without excessive accumulation in fatty tissues. |
| Topological Polar Surface Area (TPSA) | 55.9 Ų | Suggests good potential for oral absorption and blood-brain barrier penetration (for TPSA < 90 Ų).[6] |
| Hydrogen Bond Donors | 1 (from -OH group) | Participates in interactions with biological targets. |
| Hydrogen Bond Acceptors | 3 (N of thiazole, N of pyrrolidine, O of -OH) | Crucial for molecular recognition and solubility. |
| pKa (Basic) | ~8.5 - 9.5 (Pyrrolidine N) | The pyrrolidine nitrogen is predicted to be protonated at physiological pH (7.4), enhancing aqueous solubility and enabling ionic interactions. |
| Melting Point | Not experimentally determined. Estimated >150 °C. | Varies based on crystalline form; purity affects melting range. Similar thiazole derivatives often exist as crystalline solids.[7] |
| Aqueous Solubility | Predicted to be moderately soluble. | The protonatable amine and hydrogen-bonding alcohol group enhance solubility compared to an unsubstituted core. |
Synthesis and Characterization
Plausible Synthetic Pathway
A robust and common method for constructing the 2,4-disubstituted thiazole core is the Hantzsch Thiazole Synthesis .[8] This involves the condensation of an α-halocarbonyl compound with a thioamide.
Proposed Route:
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Step 1: Preparation of the Thioamide. Pyrrolidine can be reacted with carbon disulfide and subsequently with an aminoacetonitrile derivative or similar reagent to form 1-(thiocarbamoylmethyl)pyrrolidine. A more direct approach involves the reaction of 2-aminoacetonitrile with pyrrolidine followed by thionation.
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Step 2: Hantzsch Condensation. The resulting thioamide is then cyclized with a suitable α-halocarbonyl compound, such as 1,3-dichloroacetone or a protected version of 1-bromo-3-hydroxypropan-2-one. This reaction directly forms the substituted thiazole ring.[9]
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Step 3: Deprotection/Final Modification. If a protected starting material was used in Step 2, a final deprotection step would be required to reveal the hydroxymethyl group at the C4 position.
Spectroscopic Characterization Profile
The structural confirmation of {2-[(Pyrrolidin-1-yl)methyl]-1,3-thiazol-4-yl}methanol would rely on a combination of standard spectroscopic techniques.[10][11]
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¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ, ppm) would include:
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A singlet around δ 7.1-7.3 for the C5 proton of the thiazole ring.
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A singlet for the methylene bridge (-CH₂-) between the thiazole and pyrrolidine rings around δ 3.8-4.0.
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A singlet for the hydroxymethyl group (-CH₂OH) at the C4 position around δ 4.7-4.9.
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A broad singlet for the alcohol proton (-OH), which is D₂O exchangeable.
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Multiplets for the pyrrolidine ring protons, typically in the δ 1.8-2.0 and δ 2.6-2.8 regions.
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¹³C NMR (100 MHz, CDCl₃): Key signals would be:
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Thiazole C2 (adjacent to two heteroatoms) around δ 168-172.
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Thiazole C4 (bearing the alcohol) around δ 150-155.
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Thiazole C5 around δ 115-120.
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Methylene bridge carbon around δ 55-60.
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Hydroxymethyl carbon around δ 60-65.
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Pyrrolidine carbons in the aliphatic region (e.g., δ 23-25 and δ 53-55).
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FT-IR (KBr, cm⁻¹):
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A broad peak at ~3300-3400 cm⁻¹ for the O-H stretch of the alcohol.
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Peaks at ~2850-2950 cm⁻¹ for aliphatic C-H stretching.
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Characteristic C=N and C=C stretching vibrations from the thiazole ring around 1500-1650 cm⁻¹.
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Mass Spectrometry (ESI-MS):
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A prominent molecular ion peak [M+H]⁺ at m/z 213.10.
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Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is the standard for assessing the purity and quantifying thiazole derivatives. A reversed-phase method coupled with a mass spectrometer (LC-MS) is ideal for both identification and quantification.
Detailed Protocol: RP-HPLC-MS for Purity Assessment
Rationale: This method uses a C18 column, which is effective for retaining and separating moderately polar compounds like the target molecule. A gradient elution is employed to ensure that any impurities with different polarities are well-resolved from the main peak. UV detection is suitable due to the aromatic thiazole ring, while MS detection provides definitive mass confirmation.
Instrumentation:
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HPLC system with a binary pump, autosampler, and column oven.
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UV-Vis Diode Array Detector (DAD) or a tunable UV detector.
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Electrospray Ionization Mass Spectrometer (ESI-MS).
Chromatographic Conditions:
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Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient Program:
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0.0 min: 5% B
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1.0 min: 5% B
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8.0 min: 95% B
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10.0 min: 95% B
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10.1 min: 5% B
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12.0 min: 5% B
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Flow Rate: 0.4 mL/min.
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Column Temperature: 40 °C.
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Injection Volume: 2 µL.
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UV Detection: 254 nm.
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MS Detection: ESI positive mode, scanning m/z 50-500.
Procedure:
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Standard Preparation: Prepare a 1.0 mg/mL stock solution of the reference standard in methanol. Serially dilute to create calibration standards (e.g., 0.1, 1, 10 µg/mL).
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Sample Preparation: Accurately weigh and dissolve the sample in methanol to a final concentration of approximately 0.1 mg/mL.
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System Suitability Test (SST): Before sample analysis, inject a mid-level standard solution five times. The system is deemed ready if the relative standard deviation (RSD) for peak area and retention time is <2.0%.
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Analysis: Inject the blank (methanol), followed by the calibration standards and then the samples.
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Data Processing: Integrate the peak corresponding to the analyte. Purity is determined by the area percent method from the UV chromatogram. Confirmation is achieved by extracting the ion chromatogram for m/z 213.10 from the MS data.
Caption: Workflow for HPLC-MS analysis of the target compound.
Potential Applications in Drug Discovery
The hybrid structure of {2-[(Pyrrolidin-1-yl)methyl]-1,3-thiazol-4-yl}methanol suggests several promising avenues for therapeutic application, based on the established activities of its constituent moieties.
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Antibacterial Agents: Thiazole-pyrrolidine derivatives have demonstrated selective activity against Gram-positive bacteria.[1][12] The pyrrolidine group can facilitate interaction with bacterial cell wall components, while the thiazole core acts as the primary pharmacophore.
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Anticonvulsant Activity: The combination of a thiazole ring with a pyrrolidin-2-one moiety has been shown to produce compounds with significant anticonvulsant effects in preclinical models.[2][4] The pyrrolidine in the target compound may confer similar neurological activity.
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Scaffold for Library Synthesis: The molecule is an excellent starting point for generating a chemical library for screening. The primary alcohol at C4 is a versatile chemical handle for diversification, allowing for the creation of esters, ethers, and other derivatives to explore structure-activity relationships (SAR).
Caption: Conceptual diagram of Structure-Activity Relationship (SAR) points.
Conclusion
{2-[(Pyrrolidin-1-yl)methyl]-1,3-thiazol-4-yl}methanol is a compound of significant interest for medicinal chemistry, combining three pharmacologically relevant motifs into a single, synthetically accessible scaffold. Its predicted physicochemical properties align with those of promising drug candidates, suggesting favorable pharmacokinetics. While further experimental validation is required, the analytical methods and potential applications outlined in this guide provide a solid foundation for future research. The versatility of its structure, particularly the modifiable hydroxymethyl group, makes it an attractive platform for the development of new therapeutic agents targeting a range of diseases.
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